2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 870767-08-1
VCID: VC18837157
InChI: InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12FNO3S
Molecular Weight: 281.30 g/mol

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester

CAS No.: 870767-08-1

Cat. No.: VC18837157

Molecular Formula: C13H12FNO3S

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester - 870767-08-1

Specification

CAS No. 870767-08-1
Molecular Formula C13H12FNO3S
Molecular Weight 281.30 g/mol
IUPAC Name ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate
Standard InChI InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3
Standard InChI Key CZDXPXAMFOLFCN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F

Introduction

Chemical Identification and Structural Features

Molecular Identity

  • IUPAC Name: Ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate .

  • Molecular Formula: C13H12FNO3S\text{C}_{13}\text{H}_{12}\text{FNO}_{3}\text{S} .

  • Molecular Weight: 281.30 g/mol .

  • SMILES: CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F .

  • InChIKey: CZDXPXAMFOLFCN-UHFFFAOYSA-N .

Structural Characterization

The compound comprises:

  • A benzoic acid ethyl ester core with a fluorine substituent at position 2.

  • A 4-hydroxy-5-methylthiazole moiety at position 4 of the benzene ring (Figure 1).
    The thiazole ring’s hydroxyl and methyl groups contribute to hydrogen-bonding and hydrophobic interactions, respectively, which are critical for biological activity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via Hantzsch thiazole cyclization, a well-established method for thiazole derivatives :

Step 1: Ethyl 4-cyanobenzoate reacts with 2-mercaptopropionic acid in the presence of pyridine under microwave irradiation (150°C, 75 minutes) .
Step 2: Cyclization forms the thiazole ring, followed by purification via recrystallization .

Table 1: Synthesis Conditions and Yields

ReactantsConditionsYieldPurity
Ethyl 4-cyanobenzoate, 2-mercaptopropionic acidMicrowave, 150°C, pyridine77%>95%

Optimization Challenges

  • Racemization: Calcium carbonate-mediated cyclization may cause partial racemization at chiral centers .

  • Purification: Silica gel chromatography or recrystallization (ethyl acetate/acetonitrile) is required to isolate the final product .

Physicochemical Properties

Physical Characteristics

  • Appearance: Yellow crystalline solid .

  • Melting Point: 203–205°C .

  • Solubility: Soluble in ethanol, chloroform, and ethyl ether; sparingly soluble in water .

Spectral Data

  • IR (cm⁻¹): 2980 (C–H stretch), 1705 (C=O ester), 1620 (C=N thiazole) .

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₃), 2.38 (s, 3H, thiazole-CH₃), 4.40 (q, 2H, OCH₂), 6.90–8.10 (m, aromatic H) .

Biological Activity and Applications

Table 2: Bioactivity of Analogous Thiazole Derivatives

CompoundTargetIC₅₀ (nM)Reference
4-Hydroxy-5-methylthiazoleCDK5120
2-AminothiazoleMycobacterium tuberculosis8.2

Patent Landscape

  • Patent CN102174030B: Highlights thiazole derivatives as antiviral agents, suggesting potential utility in drug development .

  • Patent US7419991B2: Emphasizes benzoic acid derivatives as enzyme inhibitors (e.g., eIF4E), a possible pathway for this compound .

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